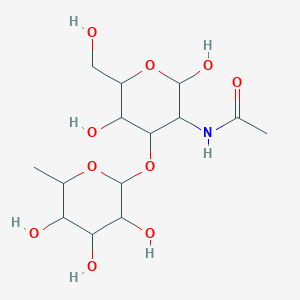
2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative that plays a significant role in various biological processes. This compound is a type of glycoside, where a sugar molecule is bound to another functional group via a glycosidic bond.
Méthodes De Préparation
The synthesis of 2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. One common synthetic route involves the use of methyl 2-acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranoside as an intermediate . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: The compound is studied for its role in cell signaling and recognition processes.
Industry: The compound is used in the production of various biochemical reagents and diagnostic tools.
Mécanisme D'action
The mechanism of action of 2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose involves its interaction with specific molecular targets and pathways. It can bind to receptors on the surface of cells, triggering a cascade of biochemical reactions that lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose can be compared with other similar compounds, such as:
2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-galactopyranose: This compound has a similar structure but differs in the sugar moiety attached to the glycosidic bond.
2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-mannopyranose: Another similar compound with a different sugar moiety.
2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-xylopyranose: This compound also shares structural similarities but has a different sugar component.
The uniqueness of this compound lies in its specific sugar moiety and the biological activities it exhibits.
Propriétés
Formule moléculaire |
C14H25NO10 |
|---|---|
Poids moléculaire |
367.35 g/mol |
Nom IUPAC |
N-[2,5-dihydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-7(15-5(2)17)13(22)24-6(3-16)9(12)19/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17) |
Clé InChI |
TUXVLTYUDHJDAL-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)O)NC(=O)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















